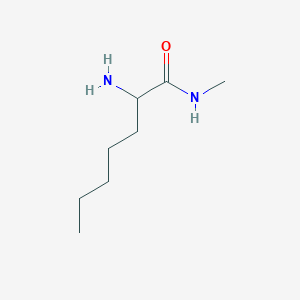
2-amino-N-methylheptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-methylheptanamide is a naturally occurring poly(amino acid) consisting of 25-35 L-lysine residues linked by amide bonds between the epsilon-amino and alpha-carboxyl groups. This compound is known for its excellent antimicrobial activity, solubility, biodegradability, edibility, and non-toxicity to humans and the environment. It has been widely used in the food and pharmaceutical industries as a preservative, dietary agent, and carrier for genes, drugs, and vaccines .
Mechanism of Action
Target of Action
Epsilon-Polylysine (ε-PL), also known as 2-amino-N-methylheptanamide, is a naturally occurring poly(amino acid) that exhibits excellent antimicrobial activity . Its primary targets are a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria .
Mode of Action
The antimicrobial activity of ε-PL is modulated by its interaction with various biopolymers with different charge distributions . The amphiphiles with a large concentration of positive charges and lipid chain promote their adsorption to bacterial membranes through electrostatic interaction and hydrophobic interaction, subsequently killing both Gram-positive and Gram-negative bacteria . The interaction with the bacterial membrane causes disruption, leading to leakage of cytoplasm and bacterial death .
Biochemical Pathways
It is known that ε-pl acts on the cell wall and cell membrane system, the genetic material or genetic particle structure, and the enzyme or functional protein . Ultimately, the cell structure is gradually destroyed, resulting in cell death .
Pharmacokinetics
Ε-pl is known to be water-soluble and biodegradable , which suggests that it may have good bioavailability.
Result of Action
The result of ε-PL’s action is the death of the targeted microorganisms. It causes cell-wall lesions and increases cell membrane permeability, resulting in protoplasm leakage and cell death . In general, low-MW ε-PL slightly damages the cell membrane/wall and weakly inhibits the glycolytic pathway, but high-MW ε-PL causes cell-wall lesions and increases cell membrane permeability, resulting in protoplasm leakage and cell death .
Action Environment
The action of ε-PL can be influenced by environmental factors. For instance, the presence of many free amino groups in the main chain and many cationic amino groups on the side chains allows ε-PL to display multication characteristics in acidic to slightly alkaline environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-amino-N-methylheptanamide can be synthesized chemically through methods such as solid-phase synthesis and ring-opening polymerization. These methods often involve complex steps, including protection and deprotection reactions, and typically result in low yields and significant by-products .
Industrial Production Methods: Microbial production is a more attractive approach for industrial-scale production due to its economic, practical, efficient, and environmentally friendly nature. The fermentation process using microorganisms like Streptomyces albulus is commonly employed. This method involves optimizing environmental conditions and utilizing industrial waste to improve production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-methylheptanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and specific solvents to achieve the desired outcomes .
Major Products: The major products formed from these reactions include modified this compound derivatives with enhanced antimicrobial properties, increased solubility, and improved biocompatibility .
Scientific Research Applications
2-amino-N-methylheptanamide has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a building block for synthesizing complex polymers and dendrimers. Its unique structure allows for the creation of materials with specific properties, such as biocompatibility and antimicrobial activity .
Biology: In biological research, this compound is employed as a gene and drug carrier. Its ability to form stable complexes with nucleic acids and proteins makes it an ideal candidate for gene delivery and therapeutic applications .
Medicine: In medicine, this compound is used as a preservative in various pharmaceutical formulations. It is also explored for its potential in developing antimicrobial coatings for medical devices and wound dressings .
Industry: In the food industry, this compound is widely used as a natural preservative to extend the shelf life of products. Its antimicrobial properties help prevent the growth of bacteria, yeasts, and molds .
Comparison with Similar Compounds
- Poly(gamma-L-diaminobutanoic acid)
- Poly(gamma-glutamic acid)
- Poly(L-diaminopropionic acid)
- Tetramycin A and B
Uniqueness: 2-amino-N-methylheptanamide stands out due to its high antimicrobial activity, excellent solubility, and biodegradability. Its ability to form stable complexes with various molecules makes it versatile for multiple applications .
Properties
IUPAC Name |
2-amino-N-methylheptanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-3-4-5-6-7(9)8(11)10-2/h7H,3-6,9H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBHPLDJISPYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28211-04-3 |
Source


|
| Record name | (S)-poly(imino(2-amino-1-oxo-1,6-hexanediyl)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
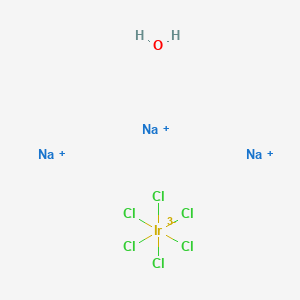
![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, exo- (9CI)](/img/new.no-structure.jpg)
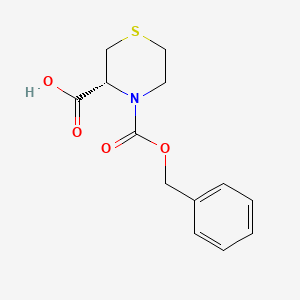
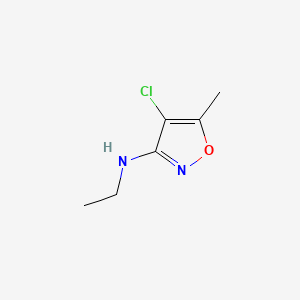
![4-Fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B568230.png)
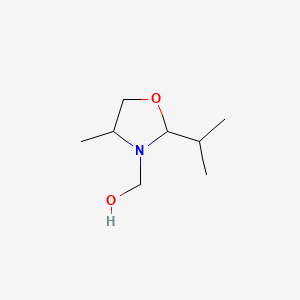
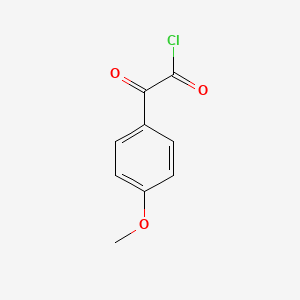
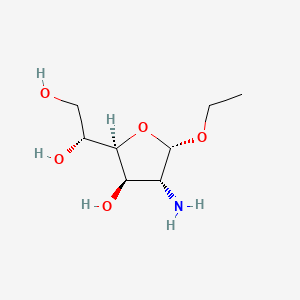
![2,3-Dihydrooxeto[2,3-a]pyrrolizine](/img/structure/B568245.png)
